(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Description
(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties and Synthesis Techniques
Compounds containing thiadiazole scaffolds, similar to the one described, have been synthesized and evaluated for their anticancer activity. In one study, a series of Schiff’s bases with thiadiazole and benzamide groups, which share structural similarities with the compound , demonstrated promising anticancer properties against various human cancer cell lines. These compounds were synthesized using microwave-assisted solvent-free methods, indicating a potential for efficient production techniques for related compounds. Molecular docking studies suggested mechanisms of action, and ADMET predictions supported their oral drug-like behavior (Tiwari et al., 2017).
Chemoselective Synthesis of Thiazoles
An efficient route to thiazoles, which are structurally related to the compound of interest, was developed through chemoselective thionation-cyclization of functionalized enamides using Lawesson's reagent. This method highlights a versatile synthetic approach that could be applicable to the synthesis of compounds with similar structural features, offering potential utility in creating diverse molecules for further biological evaluation (Kumar et al., 2013).
Corrosion Inhibition
Thiadiazole derivatives have also been investigated for their application in corrosion inhibition. Two thiazolidinedione derivatives, structurally related to the compound of interest, demonstrated significant inhibition efficiency for mild steel corrosion in hydrochloric acid solution. This suggests that similar compounds could serve as effective corrosion inhibitors, with potential applications in industrial settings (Yadav et al., 2015).
Antimicrobial Activity
New heterocycles containing the 1,3,4-thiadiazole moiety, similar to the core structure of the compound , have been synthesized and demonstrated promising antimicrobial activities against a range of microorganisms. This highlights the potential for such compounds to be developed as antimicrobial agents, contributing to the field of infectious disease treatment (Farghaly et al., 2011).
properties
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)8-16-20-21-18(26-16)19-15(22)7-6-12-9-13(23-3)17(25-5)14(10-12)24-4/h6-7,9-11H,8H2,1-5H3,(H,19,21,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWWFXQYJGRSO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.